N-(2-amino-2-phenylethyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Life Sciences
Benzamide derivatives represent a cornerstone in medicinal chemistry, with their structural framework being a key component in a wide array of therapeutic agents. medchemexpress.com The benzamide group, consisting of a benzene (B151609) ring attached to an amide, is a versatile scaffold that can be readily modified to interact with various biological targets. This versatility has led to the development of benzamide-containing drugs with a broad spectrum of pharmacological activities.
These compounds have been successfully developed for applications in oncology and psychiatry. nih.gov Furthermore, research has demonstrated that benzamide derivatives possess a range of biological properties, including:
Antimicrobial medchemexpress.com
Analgesic medchemexpress.com
Anticancer medchemexpress.com
Carbonic anhydrase inhibitory medchemexpress.commdpi.com
Cholinesterase inhibitory activities medchemexpress.commdpi.com
The stability and relative ease of synthesis of aromatic amides make them attractive candidates for the development of new bioactive molecules. medchemexpress.com The amide bond is a fundamental feature in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of diverse molecules. medchemexpress.com For instance, certain benzamide derivatives have been investigated as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is relevant in the development of anti-inflammatory and anti-cancer therapies. nih.gov The ability to create stable complexes with transition metals also expands their potential applications in pharmacology.
Research Rationale for N-(2-amino-2-phenylethyl)benzamide Investigations
While the broader class of benzamides is well-studied, the specific research rationale for investigating this compound is not extensively detailed in publicly available scientific literature. However, the motivation for its synthesis and study can be inferred from its constituent parts. The molecule contains a phenylethylamine substructure, which is found in a variety of neuroactive compounds and other biologically active molecules.
The combination of the established benzamide pharmacophore with the phenylethylamine skeleton presents a logical step in the exploration of new chemical space for potential biological activity. Researchers often synthesize libraries of related compounds by combining known pharmacophores to explore structure-activity relationships (SAR). The goal of such investigations is typically to identify novel compounds with improved potency, selectivity, or pharmacokinetic properties for a specific biological target.
For example, derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and as fluorescent tags for glycan analysis. medchemexpress.comresearchgate.net Similarly, other complex benzamide derivatives have been designed as potential agents against glioblastoma. nih.gov The investigation of this compound likely falls within this paradigm of exploratory research, aiming to discover new biological functions by combining well-regarded chemical motifs.
Data Tables
Table 1: General Properties of the Benzamide Scaffold
| Property | Description |
| Core Structure | A benzene ring bonded to an amide functional group (-C(=O)NH₂). |
| Key Features | Stable, planar aromatic ring; hydrogen bond donor and acceptor capabilities of the amide group. |
| Synthetic Accessibility | Readily synthesized from benzoic acid or its derivatives. |
| Biological Relevance | A privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. |
Table 2: Chemical Properties of this compound
| Identifier | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| IUPAC Name | This compound |
| Structure | A benzoyl group attached to the nitrogen of a 2-amino-2-phenylethylamine moiety. |
| Reported Research | Specific biological activity and detailed research findings are not widely available in peer-reviewed literature. |
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c16-14(12-7-3-1-4-8-12)11-17-15(18)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) |
InChI Key |
JBZGVBJIDQGSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2 Amino 2 Phenylethyl Benzamide
Direct Amidation Approaches
Direct amidation represents the most straightforward conceptual pathway to N-(2-amino-2-phenylethyl)benzamide, involving the formation of an amide bond between a benzoic acid derivative and 2-phenylethane-1,2-diamine. The key challenge in this approach lies in achieving mono-acylation of the diamine, as the two amino groups exhibit similar reactivity.
Classical Amide Coupling Reactions
The direct coupling of benzoic acid with 2-phenylethane-1,2-diamine can be facilitated by a host of well-established coupling reagents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The selective mono-amidation of a symmetrical diamine can be challenging, often requiring careful control of stoichiometry and reaction conditions to minimize the formation of the di-acylated byproduct. The use of a large excess of the diamine can favor mono-acylation.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
Table 1: Classical Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Activating Mechanism | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | Byproduct (dicyclohexylurea) is poorly soluble. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble O-acylisourea intermediate. | Water-soluble byproduct simplifies purification. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active HOBt ester. | High coupling efficiency, suitable for sterically hindered amines. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an active HOBt ester. | Fast reaction times and high yields. |
A general reaction scheme for the direct amidation of 2-phenylethane-1,2-diamine is as follows:
Benzoic Acid + 2-Phenylethane-1,2-diamine --(Coupling Reagent, Base)--> this compound
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction.
Isatoic Anhydride (B1165640) Ring-Opening Reactions
An alternative strategy for the synthesis of this compound involves the ring-opening of isatoic anhydride by 2-phenylethane-1,2-diamine. Isatoic anhydride serves as a convenient and stable precursor to an activated anthranilic acid derivative. The reaction proceeds via nucleophilic attack of one of the amino groups of the diamine on a carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and the formation of the desired benzamide (B126) with the release of carbon dioxide. wikipedia.org
This method offers the advantage of avoiding the use of potentially harsh coupling reagents. The reaction is typically carried out by heating a mixture of isatoic anhydride and the diamine in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The reaction can be sensitive to the base used and temperature, with stronger bases and higher temperatures potentially leading to side reactions and decomposition of the anhydride ring. nih.gov
Isatoic Anhydride + 2-Phenylethane-1,2-diamine --(Heat, Solvent)--> this compound + CO₂
The selectivity for mono-amidation in this reaction is also a critical consideration, and similar to direct coupling methods, can be influenced by the stoichiometry of the reactants.
Catalytic Synthesis Routes
Catalytic methods provide more atom-economical and environmentally benign alternatives to stoichiometric coupling reagents for the synthesis of amides. These approaches often involve the use of transition metals or metal-organic frameworks to facilitate the amide bond formation.
Transition-Metal Catalysis in Benzamide Synthesis
Transition-metal catalysts, particularly those based on palladium, copper, and iridium, have been developed for direct C-H amidation and cross-coupling reactions to form benzamides. While direct C-H amidation of a pre-existing phenyl ring with the diamine is a possibility, a more common approach would be the catalytic coupling of a benzoic acid derivative with 2-phenylethane-1,2-diamine. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been reported, which could potentially be adapted. nih.gov
Another strategy involves the palladium-catalyzed amination of aryl halides or triflates with the diamine. This would require a two-step process starting from a halogenated benzene (B151609) derivative. Copper-catalyzed N-arylation of amidines has also been shown to be an effective method for forming related benzimidazole (B57391) structures and could be conceptually extended. researchgate.net
Application of Metal-Organic Framework Catalysis
Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for a range of organic transformations, including amide bond formation. dntb.gov.uarsc.org Their high porosity, tunable active sites, and potential for recyclability make them attractive alternatives to homogeneous catalysts. Zirconium-based MOFs, such as UiO-66 and MOF-808, have been shown to catalyze the direct amidation of carboxylic acids and amines. rsc.orgchemrxiv.org The Lewis acidic metal nodes within the MOF structure are believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. chemrxiv.org
A defect-engineered MOF, MOF-808-py-Nox, has been reported to facilitate amide bond formation with broad functional group compatibility. chemrxiv.org The application of such MOF catalysts to the selective mono-amidation of 2-phenylethane-1,2-diamine with benzoic acid presents a novel and green synthetic route.
Table 2: Comparison of Catalytic Systems for Amide Synthesis
| Catalytic System | Metal/Framework | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | Pd, Cu, Ir | Often requires specific ligands and additives. | High efficiency and functional group tolerance. |
| Metal-Organic Frameworks | Zr-based (UiO-66, MOF-808) | Typically requires elevated temperatures. | Heterogeneous, recyclable, high atom economy. dntb.gov.uarsc.org |
Retrosynthetic Analysis for this compound Scaffolds
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection is the amide bond, which is a reliable and common transformation.
Primary Disconnection: Amide Bond
The most logical retrosynthetic step is the disconnection of the amide C-N bond. This leads to two key synthons: a benzoyl cation equivalent and a 2-amino-2-phenylethylamine anion equivalent. These synthons correspond to readily available starting materials.
This compound ⇒ Benzoic acid (or its activated derivative) + 2-Phenylethane-1,2-diamine
This disconnection forms the basis for the direct amidation approaches discussed in section 2.1. The activated derivative of benzoic acid could be an acyl chloride, an anhydride, or an in-situ generated active ester via a coupling reagent.
Alternative Disconnection: Isatoic Anhydride Route
An alternative retrosynthetic pathway considers the formation of the 2-aminobenzamide (B116534) moiety from isatoic anhydride.
This compound ⇒ Isatoic Anhydride + 2-Phenylethane-1,2-diamine
This disconnection directly points to the synthetic strategy outlined in section 2.1.2.
This analysis highlights that the synthesis of this compound is primarily centered around the formation of the amide bond between a benzoyl group and the versatile 2-phenylethane-1,2-diamine building block. The choice of a specific synthetic route will depend on factors such as desired yield, scalability, cost of reagents, and environmental considerations.
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral this compound analogs hinges on the asymmetric synthesis of the core 1,2-diphenylethylenediamine moiety or the enantioselective functionalization of a pre-existing diamine. Various strategies have been successfully employed to achieve high levels of stereocontrol, including catalytic asymmetric hydrogenation, chemoenzymatic methods, and kinetic resolutions.
A prevalent strategy for producing chiral 1,2-diamines is the reductive amination of benzil. This can be followed by resolution of the resulting diastereomers using a chiral resolving agent, such as tartaric acid, to separate the desired enantiomers. mdpi.com
More advanced catalytic approaches offer direct routes to enantioenriched diamines. For instance, rhodium-catalyzed asymmetric hydrogenation of N-aryl β-enamino esters has proven effective for synthesizing N-aryl β-amino acid derivatives with high conversions and enantiomeric excesses up to 96.3% using a Rh-TangPhos catalyst. nih.govelsevierpure.com While not directly yielding this compound, these methods establish the critical chiral centers in the diamine precursor.
Another powerful technique is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides. This method allows for the highly regio- and enantioselective synthesis of 1,2-diamine derivatives. The N-pivaloyl group is crucial for facilitating the hydrocupration step and preventing side reactions, leading to the efficient construction of chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance. nih.gov
Enzymatic methods have also emerged as a highly effective tool for the stereoselective synthesis of these compounds. Lipase-catalyzed kinetic resolutions, in particular, have been successfully applied. For example, the kinetic resolution of racemic alcohols using Amano Lipase PS-C II and isopropenyl acetate (B1210297) can yield the (R)-configured alcohol with an enantiomeric excess of 99.6%. nih.gov This approach can be adapted to the resolution of amino-alcohols, which are precursors to the target diamines.
Furthermore, chemoenzymatic strategies combining chemical and biological transformations offer efficient pathways. A notable example is the synthesis of chiral dihydroquinoxalinones, which involves a highly stereoselective hydroamination catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). This enzymatic step can produce substituted N-(2-hydroxyphenyl)-l-aspartic acids with excellent enantiomeric excess (ee >99%), which can then be chemically converted to the desired heterocyclic products. nih.gov
The development of chiral organocatalysts has also provided avenues for the asymmetric synthesis of diamine derivatives. For example, thioureas derived from chiral (R,R)-1,2-diphenylethylenediamine have been used as bifunctional organocatalysts in asymmetric Michael additions to nitroalkenes, affording products in high yields and with high diastereo- and enantioselectivities. nih.gov
Below are tables summarizing the findings from various research on the stereoselective synthesis of precursors and analogs related to this compound.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Aryl β-Enamino Esters
| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Rh-TangPhos | N-Aryl β-enamino ester | High | up to 96.3 | nih.gov |
Table 2: Lipase-Catalyzed Kinetic Resolution
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | (R)-alcohol | 42 | 99.6 | nih.gov |
Table 4: Organocatalyzed Asymmetric Michael Addition
| Catalyst | Reaction | Yield | Diastereoselectivity | Enantioselectivity (ee, %) | Reference |
|---|
Structure Activity Relationship Sar Studies of N 2 Amino 2 Phenylethyl Benzamide Derivatives
Rational Design Principles for N-(2-amino-2-phenylethyl)benzamide Analogs
The design of novel analogs of this compound is often guided by established medicinal chemistry principles, including pharmacophore-based design and bioisosteric replacement. A key strategy involves identifying a lead compound with desirable, albeit non-optimal, activity and then systematically altering its structure to improve its therapeutic profile.
One prominent design approach involves the substitution of known pharmacophores within the core scaffold. For instance, in the development of pancreatic β-cell protective agents, a 1,2,3-triazole pharmacophore was replaced with a glycine-like amino acid structure, leading to the creation of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.govnih.gov This substitution aimed to overcome limitations of the original compound, such as a narrow activity range and poor aqueous solubility. nih.govnih.gov The resulting novel scaffold demonstrated significantly improved potency and water solubility, highlighting the success of this rational design strategy. nih.govnih.gov
Another design principle is the creation of dual-target inhibitors by combining the structural features of two different pharmacophores into a single molecule. This approach has been applied in the development of anti-glioblastoma agents, where derivatives of N-2-(phenylamino) benzamide (B126) were designed based on the structure of 1,5-naphthyridine (B1222797) derivatives, which are known topoisomerase I (Topo I) inhibitors. nih.govresearchgate.net This strategy led to the identification of compounds with dual inhibitory activity against both Topo I and cyclooxygenase-2 (COX-2), an enzyme implicated in cancer-related inflammation. nih.govresearchgate.netnih.gov The resulting hybrid molecules exhibited enhanced anti-proliferative and anti-migration effects compared to the parent compounds. nih.gov
Furthermore, the principle of modifying physicochemical properties is central to the rational design of these analogs. By introducing or altering substituents, researchers can modulate factors like lipophilicity and electronic distribution to enhance target binding and improve pharmacokinetic properties.
Investigation of Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on its aromatic rings and amide linker. SAR studies have systematically explored these effects to identify key determinants of potency and selectivity.
In the context of pancreatic β-cell protective agents, modifications to both the benzoyl and the phenylethyl moieties of the N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold have been investigated. For example, the introduction of a trifluoromethyl (CF3) group at the para-position (position 4) of the N-benzyl ring was found to be more favorable for activity than substitution at the meta-position (position 3). nih.gov Further studies on the benzoyl phenyl ring revealed that substituents like 3-chloro and 2-methyl significantly enhanced activity, whereas replacing them with hydrogen, 4-ethyl, or 4-fluoro groups led to a substantial decrease in protective effects. nih.gov Bulky substitutions on the glycine-like linker were also found to be poorly tolerated. nih.gov
Table 1: SAR of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs as Pancreatic β-cell Protective Agents nih.gov
| Compound | R¹ (Benzoyl Ring) | R² (N-Benzyl Ring) | R³ (Linker) | Max Activity (%) | EC₅₀ (μM) |
|---|---|---|---|---|---|
| 5a | 3-Cl, 2-Me | H | H | 45 | 18.6 ± 4 |
| 5g | 3-Cl, 2-Me | 4-CF₃ | H | 88 | 13 ± 1 |
| 5h | 3-Cl, 2-Me | 3-CF₃ | H | - | - |
| 5j | H | 4-CF₃ | H | 35 | - |
| 5k | 4-Et | 4-CF₃ | H | 42 | - |
| 5l | 4-F | 4-CF₃ | H | 12 | - |
| 5p | 3-Cl, 2-Me | 4-CF₃ | Me | <20 | - |
| 5q | 3-Cl, 2-Me | 4-CF₃ | Tyrosine | <20 | - |
Similarly, for anti-glioblastoma agents based on the N-2-(phenylamino) benzamide scaffold, substituent effects were critical. The parent compound, a 1,5-naphthyridine derivative, was largely inactive against COX-2. nih.govresearchgate.net However, the introduction of the N-2-(phenylamino) benzamide moiety resulted in compounds with significant COX-2 inhibitory activity. nih.govresearchgate.net Specifically, compounds designated as I-1 and I-8, which are derivatives of this scaffold, showed notable COX-2 inhibition and superior anti-proliferation and anti-invasion effects compared to the parent compound. nih.gov
Table 2: COX-2 Inhibitory Activity of N-2-(phenylamino) benzamide Derivatives nih.gov
| Compound | IC₅₀ (μM) for COX-2 |
|---|---|
| 1,5-naphthyridine derivative (parent) | > 150 |
| I-1 | 33.61 ± 1.15 |
| I-8 | 45.01 ± 2.37 |
These findings underscore the importance of systematic investigation of substituent effects to optimize the biological activity of this compound derivatives.
Pharmacophore Elucidation in this compound Series
Pharmacophore modeling is a crucial tool for understanding the essential three-dimensional arrangement of chemical features required for the biological activity of a series of compounds. For benzamide derivatives, these models help to rationalize the observed SAR and guide the design of new, more potent molecules.
A pharmacophore model represents the key interaction points between a ligand and its biological target. acs.org For benzamide derivatives, these models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For example, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model successfully correlated the structural features with the observed minimum inhibitory concentrations (MIC) of the compounds. nih.gov
In the context of N-benzyl benzamide derivatives acting as melanogenesis inhibitors, a 3D pharmacophore model was developed using a novel descriptor to define the local reactive properties of the atoms. nih.gov This allowed for the identification of the most suitable spatial arrangement of the molecule for receptor interaction. nih.gov The model was validated through docking studies and demonstrated a strong correlation between the predicted and experimental activities. nih.gov
The general pharmacophoric features for biologically active benzamide derivatives often include:
An aromatic ring, which can engage in π-π stacking or hydrophobic interactions with the target protein.
An amide linkage (-CONH-), which can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
A second aromatic or hydrophobic group, connected via a linker to the amide, which explores another binding pocket in the receptor.
Specific substitution patterns on the aromatic rings that modulate electronic properties and steric interactions, thus fine-tuning the binding affinity.
By elucidating the pharmacophore of the this compound series, researchers can more effectively screen virtual libraries for new hits and rationally design novel analogs with a higher probability of biological activity.
Biological Target Identification and Mechanistic Elucidation of N 2 Amino 2 Phenylethyl Benzamide
In Vitro Screening and Biological Activity Assessment
The biological activities of N-(2-amino-2-phenylethyl)benzamide and related compounds have been investigated through various in vitro assays, including enzyme inhibition, receptor interaction, and cellular pathway modulation studies.
Enzyme Inhibition Studies (e.g., COX-2, Topo I, DPP-IV, iNOS)
While direct studies on this compound are limited, research on related benzamide (B126) derivatives has shown significant inhibitory effects on key enzymes implicated in inflammation and cancer.
A series of N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which mediate inflammation and pain. drugs.commedcentral.com Topo I is a crucial enzyme involved in DNA replication and repair, making it a target for anticancer drugs. nih.gov The optimal compound from this series, designated as 1H-30, demonstrated potent inhibitory activity against both enzymes. nih.gov Specifically, 1H-30 exhibited a more enhanced inhibitory effect on COX-2 than the known anti-inflammatory drug tolfenamic acid and the parent compound I-1. nih.gov Furthermore, it showed superior inhibition of Topo I compared to I-1. nih.gov
In the context of diabetes treatment, inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) are of significant interest. DPP-IV inhibitors, also known as gliptins, help to manage type 2 diabetes by preventing the breakdown of incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.govoatext.com A study focused on piperidinyl-2-phenethylamino inhibitors of DPP-IV led to the development of a selective candidate series for the treatment of type 2 diabetes. nih.gov While the specific structure of this compound was not the primary focus, this research highlights the potential for related phenethylamine (B48288) structures to interact with DPP-IV. nih.gov
There is currently a lack of direct scientific evidence detailing the inhibitory effects of this compound on inducible nitric oxide synthase (iNOS).
Table 1: Inhibitory Activity of Benzamide Derivatives
| Compound | Target Enzyme | Activity | Reference |
| 1H-30 (N-2-(phenylamino) benzamide derivative) | COX-2 | Enhanced inhibition compared to tolfenamic acid and I-1 | nih.gov |
| 1H-30 (N-2-(phenylamino) benzamide derivative) | Topo I | Better inhibition than I-1 | nih.gov |
| Piperidinyl-2-phenethylamino derivatives | DPP-IV | Selective inhibition | nih.gov |
Receptor Agonism and Antagonism Studies (e.g., GPR139 Receptor)
The G-protein coupled receptor 139 (GPR139) has been a subject of investigation for its potential role in the central nervous system. nih.govresearchgate.net Research has identified that the essential amino acids L-Tryptophan and L-Phenylalanine can activate this receptor. nih.govresearchgate.net
In the search for synthetic ligands, a high-throughput screening campaign identified a selective small-molecule agonist for GPR139: (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide, also known as JNJ-63533054. nih.govresearchgate.netnih.gov This compound, which shares structural similarities with this compound, was found to be a potent and selective agonist of human GPR139 with an EC50 of 16 nM. nih.gov Further studies showed that tritium-labeled JNJ-63533054 binds to cell membranes expressing GPR139 and can be displaced by the natural ligands L-Trp and L-Phe. nih.govresearchgate.net This suggests that while this compound itself has not been directly confirmed as a GPR139 agonist, its structural backbone is present in compounds that do exhibit this activity.
Table 2: GPR139 Receptor Agonist Activity
| Compound | Receptor | Activity | EC50 | Reference |
| (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide (JNJ-63533054) | GPR139 | Agonist | 16 nM | nih.gov |
| L-Tryptophan | GPR139 | Agonist | 30-300 µM | nih.govresearchgate.net |
| L-Phenylalanine | GPR139 | Agonist | 30-300 µM | nih.govresearchgate.net |
Cellular Pathway Modulation Investigations (e.g., NF-κB Pathway)
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in inflammation and immune responses. Studies on N-2-(phenylamino) benzamide derivatives have demonstrated their ability to suppress the activation of the NF-κB pathway in cancer cells. nih.gov The compound 1H-30 was shown to inhibit the nuclear translocation of NF-κB and consequently suppress the production of downstream inflammatory mediators such as nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. nih.gov This indicates that benzamide-based compounds have the potential to modulate inflammatory processes by targeting the NF-κB signaling cascade.
Mechanistic Studies of Antimicrobial Action
Currently, there is a lack of specific research detailing the mechanistic studies of the antimicrobial action of this compound.
Photophysical Mechanistic Studies (e.g., Excited State Intramolecular Proton Transfer (ESIPT))
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in certain molecules with specific structural features, leading to a large Stokes-shifted fluorescence. nih.govrsc.org This process involves the transfer of a proton within the molecule upon photoexcitation. nih.gov Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate the ESIPT mechanism in various molecules. nih.govrsc.org These studies have shown that the strengthening of intramolecular hydrogen bonds in the excited state facilitates the proton transfer process. nih.gov
While the ESIPT phenomenon has been studied in related heterocyclic compounds, there is no direct evidence from the reviewed literature to suggest that this compound undergoes this specific photophysical process. The structural requirements for ESIPT, typically involving a proton donor and acceptor in close proximity within a hydrogen-bonded system, are not overtly present in the basic structure of this compound.
Advanced Characterization and Analytical Techniques for N 2 Amino 2 Phenylethyl Benzamide
Spectroscopic Analysis Methodologies
Spectroscopy is fundamental to the structural elucidation of N-(2-amino-2-phenylethyl)benzamide, with each method offering unique insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. High-resolution spectrometers, typically operating at frequencies of 400 MHz or higher, are used to acquire detailed spectra. sielc.com
¹H-NMR (Proton NMR) provides information about the number of different types of protons and their local chemical environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the benzoyl and phenyl groups, the methine (CH) and methylene (B1212753) (CH₂) protons of the ethyl chain, the amide proton (NH), and the primary amine protons (NH₂). The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.
¹³C-NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms in the molecule. A typical spectrum would show signals for the carbonyl carbon of the amide, the quaternary carbons and CH carbons of the two aromatic rings, and the two aliphatic carbons of the ethyl bridge.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The data would typically be reported detailing the chemical shift (δ) in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). sielc.com
Table 1: Expected ¹H-NMR and ¹³C-NMR Data for this compound This table is illustrative, showing expected regions for chemical shifts based on the molecular structure.
| ¹H-NMR | δ (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.20 - 7.90 | Multiplet | Phenyl & Benzoyl protons |
| Amide-H | ~8.50 | Triplet | -CO-NH - |
| Methine-H | ~4.30 | Multiplet | -CH (Ph)-NH₂ |
| Methylene-H | ~3.60 | Multiplet | -NH-CH₂ -CH- |
| Amine-H | ~2.00 | Broad Singlet | -NH₂ |
| ¹³C-NMR | δ (ppm) | Assignment | |
| Carbonyl-C | ~167 | -C =O | |
| Aromatic-C | 125 - 142 | Phenyl & Benzoyl carbons | |
| Methine-C | ~57 | -C H(Ph)-NH₂ | |
| Methylene-C | ~48 | -NH-C H₂-CH- |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the amide and amine groups. The characteristic absorption bands of amides are well-defined, often referred to as Amide I, II, and III bands. uni.lu
Key expected vibrational frequencies include:
Amide I Band: A strong absorption typically between 1630 and 1680 cm⁻¹, primarily due to the C=O stretching vibration. uni.lu This is one of the most characteristic peaks in the spectrum.
Amide II Band: Found between 1510 and 1570 cm⁻¹, resulting from a combination of N-H in-plane bending and C-N stretching vibrations. uni.lu
N-H Stretching: The amide N-H stretch appears as a single peak around 3300 cm⁻¹. The primary amine (NH₂) group will show two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Table 2: Illustrative IR Absorption Bands for this compound Based on characteristic frequencies for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretch (primary amine) |
| ~3300 | Medium | N-H stretch (secondary amide) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend & C-N stretch (Amide II) |
| 1600, 1480, 1450 | Medium-Weak | Aromatic C=C bending |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with confidence.
The calculated monoisotopic mass of this compound (C₁₅H₁₆N₂O) is 240.1263 Da. In HRMS analysis, the compound would be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adducts. medchemexpress.com Analysis of related isomers on PubChemLite shows predicted collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape and can aid in structural confirmation. medchemexpress.com
Table 3: Predicted m/z Values for Adducts of an Isomer, 2-amino-N-(1-phenylethyl)benzamide (C₁₅H₁₆N₂O) This data is for a structural isomer and serves as an example of typical HRMS results. medchemexpress.com
| Adduct | Calculated m/z |
| [M+H]⁺ | 241.13355 |
| [M+Na]⁺ | 263.11549 |
| [M+K]⁺ | 279.08943 |
| [M-H]⁻ | 239.11899 |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. For this compound, the UV absorption is dominated by π-π* transitions within its two aromatic rings (the phenyl and benzoyl groups). The spectrum is typically recorded in a solvent like ethanol (B145695) or water. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. While specific data is scarce, the spectrum is expected to be similar to that of other benzamide (B126) derivatives, showing strong absorption in the UV region.
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of the final compound. A reverse-phase (RP) HPLC method is typically suitable. sielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid modifier. sielc.com For applications where the collected fractions will be analyzed by mass spectrometry, volatile modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Flash Chromatography is a preparative technique used for purification after synthesis. The compound is typically purified on a silica (B1680970) gel column, eluting with a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297). sielc.com The separation is monitored by Thin-Layer Chromatography (TLC). sielc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Given the compound's aromatic nature and the presence of an amino group, reversed-phase HPLC (RP-HPLC) is the most common approach.
Detailed research on analogous compounds provides a framework for the HPLC analysis of this compound. For instance, the analysis of similar benzamide derivatives often employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. For Mass Spectrometric (MS) detection, volatile modifiers like formic acid are preferred.
Due to the presence of a chiral center at the carbon atom bearing the amino group and the phenyl group, chiral HPLC is essential for the separation of its enantiomers. Chiral stationary phases (CSPs) are employed for this purpose. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in resolving the enantiomers of underivatized amino compounds and are compatible with both organic and aqueous mobile phases.
A typical HPLC method for a compound like this compound would involve the parameters detailed in the table below.
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Chiral Separation | Chiral Stationary Phase (e.g., Teicoplanin-based) |
X-ray Diffraction (XRD) and Crystallographic Analysis
Research on N-[(1S)-1-phenylethyl]benzamide has revealed the existence of conformational trimorphism, where the compound crystallizes in three different polymorphic forms (in space groups P21 and P212121). A common feature across these polymorphs is the formation of infinite chains through intermolecular N—H···O hydrogen bonds, a typical motif for amides that are not sterically hindered. The polymorphism arises from different rotational conformations of the phenyl rings, which in turn affects the packing of these hydrogen-bonded chains in the crystal lattice.
It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming supramolecular structures. The precise crystal system and space group would be determined by the specific packing of its molecules, influenced by the positions of the amino and benzoyl groups.
A hypothetical crystallographic data table based on a related benzamide structure is presented below to illustrate the type of information obtained from an XRD analysis.
| Crystallographic Parameter | Illustrative Data for a Related Benzamide Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 23.456 |
| α (°) ** | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) ** | 1278.9 |
| Z | 4 |
| Hydrogen Bonding | N—H···O |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity. The molecular formula for this compound is C₁₅H₁₆N₂O.
The theoretical elemental composition can be calculated from the atomic weights of the constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00) and the molecular weight of the compound (240.30 g/mol ).
While published experimental data for this compound is not available, the standard procedure involves combusting a small, precise amount of the sample and quantifying the resulting combustion products (CO₂, H₂O, and N₂). A close correlation between the experimental and theoretical values, typically within ±0.4%, is considered a confirmation of the compound's identity and purity.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 74.97 |
| Hydrogen (H) | 6.71 |
| Nitrogen (N) | 11.66 |
| Oxygen (O) | 6.66 |
Computational Chemistry and Molecular Modeling of N 2 Amino 2 Phenylethyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.
Detailed Research Findings: Research on various benzamide (B126) derivatives illustrates the power of DFT. For instance, a comprehensive analysis of N-(9H-purin-6-yl) Benzamide utilized DFT with the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry and calculate fundamental vibrational frequencies. tandfonline.com The study also employed DFT for UV-Vis spectroscopic analysis, calculation of the HOMO-LUMO energy gap, and mapping the molecular electrostatic potential to understand reactivity. tandfonline.com Similarly, studies on solid benzamide have used DFT to investigate thermal stability and transitions between energy levels (HOMO-LUMO). researchgate.net
For N-(2-amino-2-phenylethyl)benzamide, a DFT study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.
Frequency Calculations: Predicting the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
Electronic Properties: Calculating key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. tandfonline.comresearchgate.net
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into potential sites for intermolecular interactions.
The following table illustrates the type of data that would be generated from a DFT analysis of this compound, based on typical values for similar organic molecules.
| Calculated Property | Hypothetical Value/Description | Significance |
| Optimized Ground State Energy | -X Hartrees | Represents the total electronic energy of the most stable conformation. |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | ~3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Key Vibrational Frequencies | C=O stretch: ~1680 cm⁻¹ N-H stretch: ~3400 cm⁻¹ | Predicts major peaks in the IR spectrum, useful for structural confirmation. researchgate.net |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule with its biological target. nih.gov
Detailed Research Findings: Studies on related structures highlight the utility of this approach. For example, molecular docking has been used to study how β-phenethylamine derivatives interact with the human dopamine (B1211576) transporter (hDAT), revealing that specific isomers fit more stably into the binding site. nih.gov In another study, N-substituted benzamide derivatives were docked into the active site of histone deacetylase 2 (HDAC2) to understand their binding interactions, which were found to be similar to a known inhibitor, MS-275. nih.gov The docking of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides with the GABA-A receptor helped to correlate binding energies with experimental antiepileptic activity. nih.gov
A molecular docking study of this compound would involve:
Target Selection: Identifying a biologically relevant protein target.
Ligand and Receptor Preparation: Generating 3D structures of this compound and the target protein, assigning charges, and defining the binding site.
Docking Simulation: Using a scoring function to place the ligand into the binding site in various orientations and conformations and calculating the binding energy for each pose.
Analysis of Results: Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.
The following table shows a hypothetical output from a molecular docking simulation of this compound with a protein target.
| Parameter | Hypothetical Finding | Interpretation |
| Binding Affinity (ΔG) | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest stronger binding. |
| Key Interacting Residues | Tyr150, Phe234, Asp121 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Asp121 (amino group) Hydrogen bond with Tyr150 (amide oxygen) Pi-pi stacking with Phe234 (phenyl rings) | The specific non-covalent bonds that stabilize the complex, providing a rationale for the observed binding affinity. nih.gov |
| Predicted Inhibition Constant (Ki) | 150 nM | An estimate of the concentration of the ligand required to inhibit the protein's activity by 50%. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com
Detailed Research Findings: QSAR studies have been successfully applied to various classes of amides. For instance, a QSAR analysis of heterocyclic amides identified molecular volume and hydrophobicity as key determinants of their antitumor activity. nih.gov Another study on fluoroaromatic inhibitors of carbonic anhydrase used QSAR to infer the bound conformation of the inhibitors. nih.gov These models are built using statistical methods like multi-linear regression (MLR) from a dataset of compounds with known activities. mdpi.com
To develop a QSAR model for a series of analogs of this compound, the following steps would be taken:
Data Set Assembly: Synthesizing and testing a series of structurally related compounds for a specific biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Model Development: Using statistical methods to build a regression model that correlates a subset of these descriptors with the observed biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like this: log(1/IC50) = 0.75 * ClogP - 0.21 * TPSA + 0.05 * MR + 1.5
The table below defines the components of this hypothetical QSAR model.
| Descriptor/Parameter | Definition | Hypothetical Contribution |
| log(1/IC50) | The dependent variable, representing the biological activity (e.g., inhibitory potency). | N/A |
| ClogP | Calculated Logarithm of the Partition Coefficient; a measure of hydrophobicity. | A positive coefficient suggests that increasing hydrophobicity enhances activity. |
| TPSA | Topological Polar Surface Area; a measure of molecular polarity. | A negative coefficient suggests that lower polarity (or higher lipophilicity) is favorable for activity. |
| MR | Molar Refractivity; a measure of molecular volume and polarizability. | A positive coefficient indicates that larger, more polarizable groups may increase activity. |
| Statistical Metrics (R², Q²) | R² > 0.8; Q² > 0.6 | Values indicating a good fit of the model to the data and good predictive ability, respectively. mdpi.com |
Conformational Analysis and Spectroscopic Property Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org A molecule's conformation can significantly impact its physical properties and biological activity. Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.
Detailed Research Findings: A study on N-[(1S)-1-phenylethyl]benzamide, a structural isomer of the title compound, revealed the existence of conformational trimorphism, where three different crystal forms arise from variations in the rotation of the phenyl rings. nih.gov This highlights the conformational flexibility inherent in such molecules. Computational methods, often coupled with experimental techniques like NMR, are used to determine the preferred conformations in solution. researchgate.net Furthermore, as mentioned in the DFT section, computational chemistry is routinely used to predict spectroscopic properties. DFT calculations on benzamide have been shown to accurately predict its IR spectrum and UV-Vis absorption, which is assigned to a π-π* transition. tandfonline.comresearchgate.net
A computational conformational analysis of this compound would aim to:
Identify all low-energy conformers.
Determine the relative populations of these conformers at a given temperature.
Understand the energy barriers to rotation around key single bonds (e.g., the C-C bond of the ethyl linker and the C-N amide bond).
Predict how conformation influences spectroscopic properties and receptor binding.
The following table summarizes the kind of information that would be obtained from a conformational analysis and spectroscopic prediction study.
| Analysis Type | Hypothetical Finding | Implication |
| Dihedral Angle Scan | Energy minima at dihedral angles of 60°, 180°, and 300° for the N-C-C-Ph backbone. | Identifies the staggered (gauche and anti) conformations as the most stable, which is typical for such fragments. unacademy.com |
| Relative Conformational Energies | The 'anti' conformer is 0.8 kcal/mol more stable than the 'gauche' conformers. | The molecule will predominantly exist in the extended 'anti' conformation at equilibrium. |
| Predicted UV-Vis λmax | 225 nm and 265 nm | Corresponds to π-π* electronic transitions within the benzoyl and phenyl moieties, respectively. researchgate.net |
| Predicted ¹H NMR Chemical Shifts | Amide N-H: ~8.2 ppm Aromatic Protons: 7.2-7.8 ppm | These predictions can be compared with experimental NMR data to confirm the structure and potentially deduce the dominant conformation in solution. |
Future Research Directions and Translational Perspectives for N 2 Amino 2 Phenylethyl Benzamide
Development of Novel N-(2-amino-2-phenylethyl)benzamide Derivatives
The development of novel derivatives from the core this compound scaffold is a key strategy to enhance therapeutic efficacy, improve pharmacokinetic profiles, and overcome existing treatment limitations.
One promising avenue of research involves the synthesis of N-substituted benzamide (B126) derivatives designed to exhibit enhanced antitumor activities. researchgate.net Building on structures like Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor, new series of N-substituted benzamides have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. researchgate.net These efforts have led to the identification of compounds with inhibitory activity comparable to the parent drug, suggesting that further modifications could yield even more potent and selective anticancer agents. researchgate.net
Another area of significant interest is the development of derivatives for diseases prevalent in developing nations. For instance, a phenotypic screen for antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), identified N-(2-aminoethyl)-N-phenyl benzamides as a viable starting point for medicinal chemistry optimization. nih.gov Subsequent synthesis and testing of numerous analogues led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov One such compound, compound 73, demonstrated excellent in vitro potency, favorable drug-like properties, and the ability to cure mice in an acute infection model when administered orally. nih.gov This highlights the potential of this chemical class to address neglected tropical diseases.
Furthermore, research into N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs has identified a novel scaffold with protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.gov By substituting the triazole pharmacophore of a known β-cell protective agent with a glycine-like amino acid, researchers have developed analogs with significantly improved potency and aqueous solubility, offering a promising new modality for diabetes treatment. nih.gov
The following table provides an overview of some key benzamide derivatives and their research findings:
| Compound Class | Derivative Example | Key Research Finding |
| N-Substituted Benzamides | MS-275 Analogs | Displayed comparable inhibitory activity to the parent HDAC inhibitor against cancer cell lines. researchgate.net |
| N-(2-aminoethyl)-N-phenyl Benzamides | Compound 73 | Potent in vitro activity against Trypanosoma brucei and cured acute infection in mice. nih.gov |
| N-(2-(Benzylamino)-2-oxoethyl)benzamides | WO5m | Possesses potent pancreatic β-cell protective activity against ER stress with improved water solubility. nih.gov |
| N-2-(phenylamino) benzamide derivatives | Compound I-1 | Showed significant anti-glioblastoma activity by inhibiting COX-2 and other pathways. drugbank.comnih.gov |
| Amino-Substituted Benzamides | Trihydroxy derivative 26 | Exhibited promising antioxidant potential, superior to the reference compound BHT. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
While initial research has focused on specific targets, the this compound scaffold holds promise for a much broader range of therapeutic applications.
The discovery of N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents represents a significant step forward in brain cancer therapy. drugbank.comnih.gov These compounds were designed based on the structure of 1,5-naphthyridine (B1222797) derivatives, which are known Topoisomerase I inhibitors. drugbank.comnih.gov Notably, the new derivatives were found to also inhibit COX-2, an enzyme implicated in inflammation and cancer progression. drugbank.comnih.gov This dual-targeting approach, combined with the observed downregulation of key signaling pathways like STAT3 and VEGF, suggests a multi-faceted mechanism of action that could be effective against highly aggressive tumors like glioblastoma. drugbank.comnih.gov
The potential of benzamide derivatives extends to neurodegenerative diseases as well. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as potent, competitive, and reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov MAO-B is a key enzyme in the metabolism of dopamine (B1211576), and its inhibition is a validated strategy for the treatment of Parkinson's disease. The reversible nature of these inhibitors could offer a safer therapeutic profile compared to irreversible inhibitors.
In the realm of infectious diseases, the success of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides against Trypanosoma brucei opens the door to exploring their activity against other kinetoplastid parasites, such as those causing Chagas disease and leishmaniasis. nih.gov The ability of some of these compounds to cross the blood-brain barrier is particularly advantageous for treating the late-stage neurological phase of HAT. nih.gov
Furthermore, the antioxidant properties of amino-substituted benzamide derivatives suggest their potential application in conditions associated with oxidative stress, such as cardiovascular diseases and inflammatory disorders. nih.gov A range of N-arylbenzamides with varying substitutions have demonstrated significant antioxidant capacity, with some derivatives outperforming standard antioxidants like butylated hydroxytoluene (BHT). nih.govresearchgate.net
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery, and the development of this compound derivatives is no exception.
Molecular docking simulations have been instrumental in understanding the binding interactions of N-substituted benzamide derivatives with their targets. researchgate.net For instance, docking studies of newly synthesized antitumor agents have revealed detailed hydrogen bonding and hydrophobic interactions with histone deacetylases (HDACs), providing a rational basis for their observed biological activity. researchgate.net This in silico approach allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.
Computational analysis has also been pivotal in elucidating the structure-activity relationships of antioxidant benzamide derivatives. nih.govresearchgate.net By calculating properties such as bond dissociation energies and ionization potentials, researchers can predict the antioxidant potential of different derivatives and understand the influence of various substituents. nih.gov For example, computational studies have demonstrated that protonated amino-substituted benzamides are better antioxidants than their neutral counterparts and have highlighted the beneficial effect of electron-donating groups on antioxidant properties. nih.govresearchgate.net
The integration of these computational methods with experimental assays, such as the DPPH and FRAP assays for antioxidant capacity, provides a comprehensive understanding of the compounds' mechanisms of action. nih.govresearchgate.net This combined approach was successfully used to identify a trihydroxy benzamide derivative as a lead compound for further optimization. nih.gov
Looking forward, the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, could further accelerate the discovery of novel this compound-based therapeutics. These methods can provide deeper insights into enzyme-inhibitor interactions and predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, guiding the design of next-generation drug candidates with improved efficacy and safety profiles.
Q & A
What are the common synthetic strategies for preparing N-(2-amino-2-phenylethyl)benzamide, and how can reaction yields be optimized?
Level : Basic
Methodological Answer :
Synthesis typically involves multi-step reactions, such as:
Acylation of primary amines : Reacting 2-amino-2-phenylethylamine with benzoyl chloride in the presence of a base (e.g., pyridine) under reflux conditions .
Protection-deprotection strategies : Use of Boc (tert-butyloxycarbonyl) groups to protect the amine during coupling steps, followed by acidic deprotection (e.g., HCl/dioxane) .
Optimization : Yield improvements often involve solvent selection (e.g., dichloromethane for low steric hindrance), stoichiometric control of reagents (e.g., 1.5 equivalents of anhydrides), and catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation .
How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Level : Basic
Methodological Answer :
Data Collection : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Ensure high-resolution data (<1.0 Å) to resolve hydrogen bonding and stereochemistry.
Structure Solution : Use SHELXT for initial phase determination via intrinsic phasing or Patterson methods .
Refinement :
- SHELXL : Preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning .
- WinGX Suite : Integrates SHELX programs with graphical interfaces for Fourier map visualization and disorder modeling .
Validation : Cross-check using ORTEP-3 for thermal ellipsoid plotting and structural accuracy .
How do structural modifications (e.g., substituent effects) influence the biological activity of this compound analogs?
Level : Advanced
Methodological Answer :
Structure-Activity Relationship (SAR) Design :
- Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring enhance interactions with hydrophobic pockets in target proteins (e.g., HDACs) .
- Aminoethyl side chain modifications : Bulky substituents (e.g., benzyl or phenyl groups) improve binding affinity but may reduce solubility .
Experimental Validation :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., HDAC inhibition assays using fluorogenic substrates) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., Trypanosoma brucei inhibitors) .
Table 1 : Example SAR Trends for Benzamide Analogs
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 2-NO₂ | 0.15 | Hydrophobic |
| 4-Cl | 0.28 | H-bonding |
| 2-Me | 1.45 | Steric hindrance |
How can contradictory crystallographic data (e.g., disorder vs. twinning) be resolved during structural analysis?
Level : Advanced
Methodological Answer :
Diagnostic Tools :
- PLATON (UTwin): Detects twinning ratios and suggests appropriate refinement strategies .
- Rigid-bond test : Validate anisotropic displacement parameters (ADPs) to distinguish disorder from thermal motion .
Refinement Strategies :
- For disorder : Use PART instructions in SHELXL to model split positions with occupancy refinement .
- For twinning : Apply TWIN/BASF commands in SHELXL to refine twin laws and scale factors .
Validation Metrics : Ensure R-factor convergence (<5%), reasonable ADP ratios, and chemically plausible geometry .
What methodologies are used to assess the in vivo pharmacokinetic and pharmacodynamic profiles of this compound derivatives?
Level : Advanced
Methodological Answer :
Pharmacokinetics :
- LC-MS/MS : Quantify plasma concentrations after intravenous/oral administration in rodent models .
- BBB Penetration : Measure brain-to-plasma ratios using microdialysis (e.g., MS-275 shows frontal cortex selectivity) .
Pharmacodynamics :
- Biomarker Analysis : Chromatin immunoprecipitation (ChIP) to assess histone acetylation at target gene promoters (e.g., RELN, GAD67) .
- Dose-response studies : Establish ED₅₀ values for therapeutic effects (e.g., anti-parasitic activity against Trypanosoma brucei) .
How can computational methods predict the physicochemical properties of this compound derivatives?
Level : Advanced
Methodological Answer :
Quantum Chemistry :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict dipole moments and electrostatic potentials .
QSPR Models :
- Use CODESSA-Pro to correlate logP, solubility, and pKa with molecular descriptors (e.g., polar surface area, H-bond donors) .
ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
